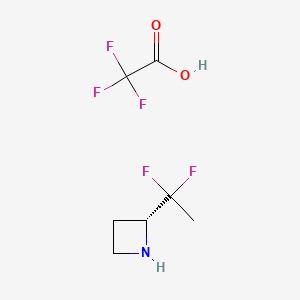
(2R)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of an azetidine ring substituted with a 1,1-difluoroethyl group and is paired with trifluoroacetic acid. The presence of fluorine atoms in the structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,1-difluoroethyl)azetidine typically involves the reaction of azetidine with a difluoroethylating agent under controlled conditions. One common method involves the use of difluoro diazoalkanes in cycloaddition reactions . These reactions are carried out in both batch and flow processes, allowing for scalable synthesis. The reaction conditions often include the use of solvents such as diethyl ketone and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of (2R)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthetic protocols allows for efficient production to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(1,1-difluoroethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2R)-2-(1,1-difluoroethyl)azetidine involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable interactions with various biomolecules. The compound can modulate biological pathways by binding to specific receptors or enzymes, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(2R)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid is unique due to its azetidine ring structure combined with the difluoroethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of trifluoroacetic acid further enhances its solubility and reactivity in various chemical reactions.
Eigenschaften
Molekularformel |
C7H10F5NO2 |
|---|---|
Molekulargewicht |
235.15 g/mol |
IUPAC-Name |
(2R)-2-(1,1-difluoroethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9F2N.C2HF3O2/c1-5(6,7)4-2-3-8-4;3-2(4,5)1(6)7/h4,8H,2-3H2,1H3;(H,6,7)/t4-;/m1./s1 |
InChI-Schlüssel |
MHKMYAALYRMEHH-PGMHMLKASA-N |
Isomerische SMILES |
CC([C@H]1CCN1)(F)F.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C1CCN1)(F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B13474044.png)
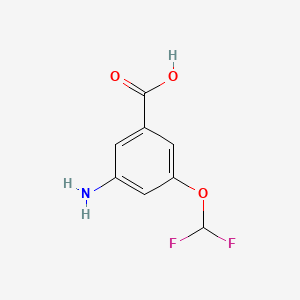
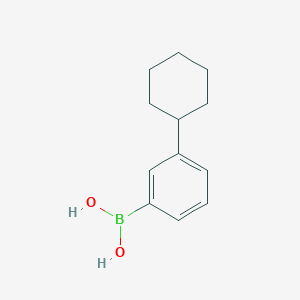

![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
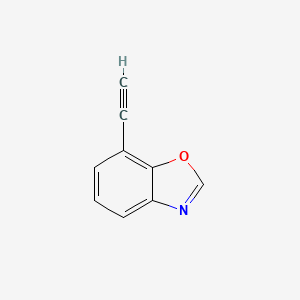
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
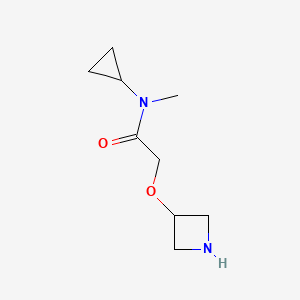
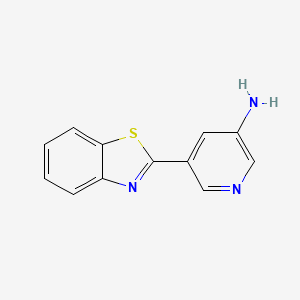
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)

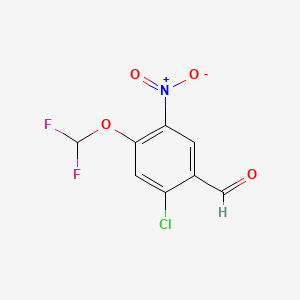
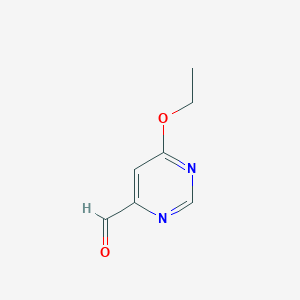
![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)
